Cas no 2002067-99-2 (N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers)

Technical Introduction: N-(4-Ethyloxolan-3-yl)-N-methylacetamide is a chiral compound supplied as a mixture of diastereomers, offering versatility in synthetic and pharmaceutical applications. Its oxolane (tetrahydrofuran) ring and acetamide functionality provide a stable yet reactive scaffold for further derivatization. The presence of both ethyl and methyl substituents enhances its potential as an intermediate in asymmetric synthesis or medicinal chemistry. The diastereomeric mixture allows for broad utility in exploratory research, enabling the study of stereochemical effects on reactivity or biological activity. This compound is particularly valuable for investigating structure-activity relationships or as a building block in the development of novel bioactive molecules. Suitable for controlled reactions requiring precise functional group manipulation.
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers structure
2002067-99-2 structure
Product name:N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers
CAS No:2002067-99-2
MF:C9H17NO2
MW:171.23678278923
MDL:MFCD32667775
CID:5686611
PubChem ID:165772155

N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • EN300-21680220
    • 2002067-99-2
    • N-(4-ethyloxolan-3-yl)-N-methylacetamide
    • N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers
    • MDL: MFCD32667775
    • Inchi: 1S/C9H17NO2/c1-4-8-5-12-6-9(8)10(3)7(2)11/h8-9H,4-6H2,1-3H3
    • InChI Key: ZCTCAFFLFNJWLL-UHFFFAOYSA-N
    • SMILES: O1CC(C(CC)C1)N(C(C)=O)C

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 0.6

N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-21680220-0.05g
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers
2002067-99-2 95%
0.05g
$212.0 2023-09-16
Enamine
EN300-21680220-5.0g
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers
2002067-99-2 95%
5g
$2650.0 2023-05-31
1PlusChem
1P00TB13-500mg
N-(4-ethyloxolan-3-yl)-N-methylacetamide
2002067-99-2 95%
500mg
$944.00 2023-12-19
1PlusChem
1P00TB13-10g
N-(4-ethyloxolan-3-yl)-N-methylacetamide
2002067-99-2 95%
10g
$4919.00 2023-12-19
Enamine
EN300-21680220-10.0g
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers
2002067-99-2 95%
10g
$3929.0 2023-05-31
Enamine
EN300-21680220-1.0g
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers
2002067-99-2 95%
1g
$914.0 2023-05-31
Enamine
EN300-21680220-5g
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers
2002067-99-2 95%
5g
$2650.0 2023-09-16
1PlusChem
1P00TB13-2.5g
N-(4-ethyloxolan-3-yl)-N-methylacetamide
2002067-99-2 95%
2.5g
$2276.00 2023-12-19
1PlusChem
1P00TB13-1g
N-(4-ethyloxolan-3-yl)-N-methylacetamide
2002067-99-2 95%
1g
$1192.00 2023-12-19
1PlusChem
1P00TB13-100mg
N-(4-ethyloxolan-3-yl)-N-methylacetamide
2002067-99-2 95%
100mg
$454.00 2023-12-19

N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers Related Literature

Additional information on N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers

N-(4-Ethyloxolan-3-yl)-N-methylacetamide, Mixture of Diastereomers: A Comprehensive Overview

The compound N-(4-ethyloxolan-3-yl)-N-methylacetamide (CAS No. 2002067-99-2) is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, which exists as a mixture of diastereomers, is notable for its unique structural features and potential applications in drug development. In this article, we will delve into the properties, synthesis, and applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.

N-(4-Ethyloxolan-3-yl)-N-methylacetamide belongs to the class of amides, which are widely used in various industries due to their versatile chemical properties. The molecule consists of an acetamide group attached to a substituted oxolane (tetrahydrofuran) ring. The presence of the ethyl group at the 4-position of the oxolane ring introduces steric hindrance, which plays a crucial role in determining the compound's physical and chemical properties. The mixture of diastereomers arises from the stereogenic centers present in the molecule, leading to multiple distinct spatial arrangements that can influence its biological activity.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing bioavailability and reducing adverse effects. For N-(4-ethyloxolan-3-yl)-N-methylacetamide, researchers have explored the impact of diastereomeric composition on its pharmacokinetic properties. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that certain diastereomers exhibit superior solubility and permeability, making them more promising candidates for drug delivery systems. This finding underscores the need for precise control over stereochemistry during synthesis to ensure optimal therapeutic outcomes.

The synthesis of N-(4-ethyloxolan-3-yl)-N-methylacetamide involves a multi-step process that typically begins with the preparation of the oxolane ring. One common approach is the acid-catalyzed cyclization of a diol derivative, followed by nucleophilic acylation to introduce the acetamide group. The stereochemistry of the product is heavily influenced by the reaction conditions and starting materials, necessitating rigorous optimization to achieve high enantiomeric excess. Advanced techniques such as asymmetric catalysis and chiral resolution have been employed to address these challenges, as reported in a 2023 review in *Organic Process Research & Development*.

In terms of applications, N-(4-ethyloxolan-3-yl)-N-methylacetamide has shown potential in several areas. Its amide functionality makes it a valuable precursor for peptide synthesis, where it can serve as a building block for constructing complex biomolecules. Additionally, its unique stereochemical properties make it an attractive candidate for use in chiral resolution and asymmetric catalysis. A 2023 study published in *Angewandte Chemie* explored its utility as a chiral ligand in transition-metal-catalyzed reactions, demonstrating enhanced enantioselectivity compared to traditional ligands.

The environmental impact and safety profile of N-(4-ethyloxolan-3-yl)-N-methylacetamide are critical considerations for its large-scale production and use. Recent research has focused on developing sustainable synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, a 2023 article in *Green Chemistry* described a novel enzymatic approach to synthesizing this compound, leveraging biocatalysts to achieve high yields under mild conditions. Such advancements not only enhance eco-friendliness but also align with global efforts to promote green chemistry practices.

In conclusion, N-(4-ethyloxolan-3-yl)-N-methylacetamide (CAS No. 2002067-99-2) is a versatile compound with significant potential in pharmaceuticals, organic synthesis, and catalysis. Its mixture of diastereomers presents both challenges and opportunities for researchers seeking to harness its unique properties. By integrating cutting-edge methodologies and adhering to sustainable practices, scientists can unlock new possibilities for this intriguing molecule while ensuring its safe and responsible use.

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